molecular formula C11H11NO3S B14437680 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 79958-79-5

2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14437680
CAS No.: 79958-79-5
M. Wt: 237.28 g/mol
InChI Key: FXJWTWZXOCKGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a hydroxypropyl group attached to a sulfanyl moiety, which is further connected to the isoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with a primary amine to form the isoindole-1,3-dione core. The hydroxypropylsulfanyl group can then be introduced through nucleophilic substitution reactions using appropriate reagents such as epichlorohydrin and thiols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced isoindole compounds, and substituted isoindole derivatives with various functional groups .

Scientific Research Applications

2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form disulfide bonds with thiol-containing enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

79958-79-5

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(3-hydroxypropylsulfanyl)isoindole-1,3-dione

InChI

InChI=1S/C11H11NO3S/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2

InChI Key

FXJWTWZXOCKGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.